Cas no 9026-12-4 (Nuclease, guanyloribo-)

Nuclease, guanyloribo- 化学的及び物理的性質
名前と識別子
-
- Nuclease, guanyloribo-
- Ribonuclease T1 from Aspergillus oryzae(Chromatographically Purif.)
- Ribonuclease T1 from Aspergillus oryzae(Chromatographically Purified,Lyophilized)
- 100KU
- 500KU
- RIBONUCLEASE T1, ASPERGILLUS ORYZAE (RNASE T1) (300KU
- Guanyloribonuclease
- Ribonucleate 3′-guanylo-oligonucleotidohydrolase
- Aspergillus oryzae
- Po1 RNase
- RC-RNase
- RNase Ba
- RNase Bi
- RNase Bp
- RNase F1
- RNase G
- RNase Po1
- RNase Rs
- RNase Sa
- RNase Sa2
- RNase Sa3
- RNase T1
- RNase Th
- RNase type T1
- Ribonuclease Ap1
- Ribonuclease C2
- Ribonuclease Ch
- Ribonuclease F1
- Ribonuclease N1
- Ribonuclease N3
- Ribonuclease PP1
- Ribonuclease SA
- guanyl-specificrnase
- ribonucleasec2
- ribonucleasech
- ribonucleasef1
- ribonucleasen1
- ribonucleasen3
- ribonucleaseppi
- Ribonulease T1 froM Aspergillus oryzae
-
- MDL: MFCD00132191
じっけんとくせい
- Color/Form: 硫酸アンモニウム懸濁液
- Solubility: 水に溶ける
Nuclease, guanyloribo- Security Information
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- FLUKA BRAND F CODES:10
- RTECS号:RF0753000
- 储存条件:2-8°C
Nuclease, guanyloribo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028766-酶单位,代表500ku |
Nuclease, guanyloribo- |
9026-12-4 | 000 units/mg protein | 酶单位,代表500ku |
¥3708 | 2024-05-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-TI160-500KU |
Nuclease, guanyloribo- |
9026-12-4 | ≥2,500 units/mg | 500KU |
¥4008.0 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-MU016-100KU |
Nuclease, guanyloribo- |
9026-12-4 | ≥300,000 units/mg protein | 100KU |
¥1074.0 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X220925A-100ku |
Nuclease, guanyloribo- |
9026-12-4 | 100ku |
¥1297.0 | 2024-07-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X220926A-2500ku |
Nuclease, guanyloribo- |
9026-12-4 | 2500ku |
¥24101.0 | 2024-07-20 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S10070-100KU |
Rnase T1 |
9026-12-4 | BR,1000u/ul | 100KU |
¥950.00 | 2021-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R17770-500KU |
Ribonuclease T1 from Aspergillus oryzae(Chromatographically Purif.) |
9026-12-4 | 500KU |
¥3099.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R17770-100KU |
Ribonuclease T1 from Aspergillus oryzae(Chromatographically Purif.) |
9026-12-4 | 100KU |
¥799.0 | 2021-09-04 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S10070-500KU |
Rnase T1 |
9026-12-4 | BR,1000u/ul | 500KU |
¥4500.00 | 2021-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R863691-100KU |
Ribonuclease T1 from Aspergillus oryzae(Chromatographically Purif.) |
9026-12-4 | ≥300,000 units/mg protein | 100KU |
¥860.00 | 2022-08-31 |
Nuclease, guanyloribo- 関連文献
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
4. Book reviews
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
Nuclease, guanyloribo-に関する追加情報
Introduction to Nuclease, Guanyloribo (CAS No. 9026-12-4)
Nuclease, guanyloribo, a compound with the chemical identifier CAS No. 9026-12-4, is a specialized molecule that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound belongs to a class of enzymes known for their ability to catalyze the hydrolysis of RNA and DNA, making it a crucial player in various biological processes. The unique structure and functionality of Nuclease, guanyloribo have positioned it as a promising candidate for therapeutic applications, particularly in the realm of gene editing and molecular diagnostics.
The molecular composition of Nuclease, guanyloribo is intricately designed to interact with nucleic acids in a highly specific manner. Its guanyloribo backbone provides a stable yet flexible framework that allows it to bind to target sequences with high affinity. This binding capability is essential for its enzymatic activity, which involves the precise cleavage of RNA and DNA strands. The compound's ability to recognize and modify nucleic acids has opened up new avenues in the treatment of genetic disorders and the development of novel diagnostic tools.
Recent advancements in biotechnology have highlighted the potential of Nuclease, guanyloribo in gene therapy. Studies have demonstrated its efficacy in targeting specific genetic mutations responsible for diseases such as cystic fibrosis and sickle cell anemia. By accurately cutting out faulty segments of DNA or RNA, this enzyme can help restore normal cellular function. The precision of its action makes it an attractive option for developing CRISPR-based therapies, where targeted editing of the genome is crucial.
In addition to its therapeutic applications, Nuclease, guanyloribo has shown promise in the field of molecular diagnostics. Its ability to detect and degrade specific nucleic acid sequences makes it valuable for developing rapid and sensitive diagnostic tests. These tests can identify pathogens or genetic markers associated with various diseases, enabling early detection and more effective treatment strategies. The compound's role in diagnostic assays underscores its versatility and importance in modern medical research.
The synthesis and purification of Nuclease, guanyloribo are critical steps that require meticulous attention to detail. Researchers have developed sophisticated methods to produce this enzyme in high yields while maintaining its biological activity. Techniques such as recombinant DNA technology and enzyme engineering have been instrumental in optimizing its production process. These advancements have not only improved the availability of Nuclease, guanyloribo but also enhanced its performance in various applications.
The safety profile of Nuclease, guanyloribo is another area of focus. Extensive studies have been conducted to evaluate its biocompatibility and potential side effects. Preliminary results suggest that when used under controlled conditions, this enzyme exhibits low toxicity and minimal immunogenicity. However, further research is needed to fully understand its long-term effects and to develop safe delivery systems for therapeutic applications.
The future prospects of Nuclease, guanyloribo are vast and exciting. Ongoing research aims to expand its applications beyond gene therapy and diagnostics into areas such as cancer treatment and regenerative medicine. By modifying its structure or combining it with other molecules, scientists hope to unlock even greater potential from this remarkable compound. The continuous exploration of its properties will undoubtedly lead to groundbreaking discoveries that could revolutionize healthcare.
In conclusion, Nuclease, guanyloribo (CAS No. 9026-12-4) represents a significant advancement in biochemical research and pharmaceutical development. Its unique ability to interact with nucleic acids has opened up new possibilities for treating genetic disorders and developing diagnostic tools. With ongoing research efforts focused on optimizing its production, safety profile, and therapeutic applications, this compound is poised to play a pivotal role in the future of medicine.
9026-12-4 (Nuclease, guanyloribo-) Related Products
- 17422-90-1(Methyl 3-(2,4-dihydroxyphenyl)propanoate)
- 123707-27-7(Urea,N-methoxy-N,N',N'-trimethyl-)
- 1040674-82-5(N-(2-chlorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)
- 2489-77-2(1,3,3-trimethylthiourea)
- 1307307-55-6(tert-butyl (2S)-2-amino-2-(4-fluorophenyl)acetate)
- 68274-44-2(2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid)
- 723332-02-3(5-(2,4-dichlorophenyl)methylidene-3-4-(difluoromethoxy)phenyl-2-sulfanylideneimidazolidin-4-one)
- 1189449-70-4(Amodiaquine-d)
- 1804895-75-7(2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-5-methanol)
- 2097913-72-7(1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea)




